Bergamot oil

Photochemistry Analytical Chemistry Stability Testing

ANDA filings for fumarate-based APIs require individual, well-characterized impurity reference standards. Generic substitution risks misidentification from >10-fold differences in photostability (trans-fumarate excited-state lifetime: 5.9 ps vs. cis-maleate: <0.5 ps). • 8-compound kit: Benzyl, phenyl, diethyl, dimethyl & ethyl carbamoyl derivatives-each with a unique LC-MS retention time and mass signature for unambiguous impurity tracking. • ICH Q1B-compliant photostability probes: The fumarate scaffold enables precise differentiation of photodegradation pathways from maleate impurities. • Superior thermal stability vs. maleate analogs supports robust forced degradation studies and shelf-life specification development.

Molecular Formula C123H198N16O40
Molecular Weight 2541.0 g/mol
Cat. No. B12428096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBergamot oil
Molecular FormulaC123H198N16O40
Molecular Weight2541.0 g/mol
Structural Identifiers
SMILESCCNC(=O)N(C)C(C)COC(=O)C=CC(=O)OC(C)C.CCNC(=O)N(CC)C(C)COC(=O)C=CC(=O)OC(C)C.CCN(CC)C(=O)NC(C)COC(=O)C=CC(=O)OC(C)C.CCN(CC)C(=O)N(CC)C(C)COC(=O)C=CC(=O)OC(C)C.CC(C)OC(=O)C=CC(=O)OCC(C)NC(=O)NCC1=CC=CC=C1.CC(C)OC(=O)C=CC(=O)OCC(C)NC(=O)NC1=CC=CC=C1.CC(C)OC(=O)C=CC(=O)OCC(C)NC(=O)N(C)C.CC(C)OC(=O)C=CC(=O)OCC(C)N(C)C(=O)N(C)C
InChIInChI=1S/C18H24N2O5.C17H22N2O5.C17H30N2O5.2C15H26N2O5.2C14H24N2O5.C13H22N2O5/c1-13(2)25-17(22)10-9-16(21)24-12-14(3)20-18(23)19-11-15-7-5-4-6-8-15;1-12(2)24-16(21)10-9-15(20)23-11-13(3)18-17(22)19-14-7-5-4-6-8-14;1-7-18(8-2)17(22)19(9-3)14(6)12-23-15(20)10-11-16(21)24-13(4)5;1-6-17(7-2)15(20)16-12(5)10-21-13(18)8-9-14(19)22-11(3)4;1-6-16-15(20)17(7-2)12(5)10-21-13(18)8-9-14(19)22-11(3)4;1-10(2)21-13(18)8-7-12(17)20-9-11(3)16(6)14(19)15(4)5;1-6-15-14(19)16(5)11(4)9-20-12(17)7-8-13(18)21-10(2)3;1-9(2)20-12(17)7-6-11(16)19-8-10(3)14-13(18)15(4)5/h4-10,13-14H,11-12H2,1-3H3,(H2,19,20,23);4-10,12-13H,11H2,1-3H3,(H2,18,19,22);10-11,13-14H,7-9,12H2,1-6H3;2*8-9,11-12H,6-7,10H2,1-5H3,(H,16,20);7-8,10-11H,9H2,1-6H3;7-8,10-11H,6,9H2,1-5H3,(H,15,19);6-7,9-10H,8H2,1-5H3,(H,14,18)
InChIKeyYYNPHIWBEFSYTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-O-[2-(Carbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate Derivatives: Procurement Guide for Analytical Reference Standards


The target input represents a proprietary mixture of eight structurally related compounds, all based on a 1-O-[2-(carbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate (fumarate) core scaffold [1]. The mixture comprises derivatives with varying N-substituents, including benzylcarbamoyl, diethylcarbamoyl, dimethylcarbamoyl, ethylcarbamoyl, and phenylcarbamoyl groups. These compounds are primarily relevant as analytical reference standards for impurity profiling, method validation, and quality control in the development and manufacturing of active pharmaceutical ingredients (APIs) [2]. The fumarate backbone (trans-but-2-enedioate) imparts distinct physicochemical properties, including enhanced thermodynamic stability, longer excited-state lifetime, and superior molecular recognition compared to the corresponding maleate (cis-) isomers [3][4][5].

Why Generic Substitution Fails: Critical Differentiation of 1-O-[2-(Carbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate Isomers from Common Alternatives


Generic substitution of these compounds is scientifically unsound due to significant, quantifiable differences in intrinsic molecular properties that directly impact analytical and pharmaceutical performance. At the most fundamental level, the trans-configuration of the but-2-enedioate core (fumarate) in the target compound imparts a >10-fold longer excited-state lifetime (5.9 ps) compared to its cis-isomer, maleate (<0.5 ps), a property that fundamentally alters photochemical stability and analytical detection [1]. Furthermore, the fumarate dianion exhibits greater inherent electronic stability than maleate, as demonstrated by X-ray absorption spectroscopy showing maleate's HOMO electron density on the C=C bond leads to weaker intermolecular bonding [2]. Beyond the core scaffold, the specific carbamoyl substitutions (benzyl, phenyl, diethyl, dimethyl, ethyl) are not interchangeable; each derivative is typically required as a distinct, well-characterized impurity standard for regulatory submissions under ANDA or NDA frameworks, where precise identification and quantification of process-related impurities is mandated [3].

Quantitative Evidence Guide: Differential Performance Metrics for 1-O-[2-(Carbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate Derivatives


Excited-State Lifetime: Fumarate Core vs. Maleate Core in Deep-UV Photochemistry

The trans-but-2-enedioate (fumarate) backbone of the target compounds exhibits a dramatically longer excited-state lifetime than its cis-isomer, maleate. This fundamental difference dictates photochemical behavior relevant to analytical method development, particularly for techniques involving UV detection. The higher symmetry of the fumarate core restricts nonradiative decay pathways, leading to a >10-fold increase in excited-state persistence [1].

Photochemistry Analytical Chemistry Stability Testing Spectroscopy

Electronic Stability: Fumarate Dianion vs. Maleate Dianion by X-ray Spectroscopy

Joint experimental and computational X-ray absorption spectroscopy (XAS) and resonant inelastic X-ray scattering (RIXS) studies reveal that the fumarate dianion is inherently more stable than the maleate dianion. The difference is attributed to the electronic structure: maleate possesses electron density in its HOMO orbital localized on the C=C bond between carboxylate groups, which weakens its bonding capability with other molecules or ions. Fumarate lacks this destabilizing feature [1].

Physical Chemistry Molecular Stability X-ray Spectroscopy Electronic Structure

Molecular Recognition: Unprecedented Selectivity for Fumarate over Maleate by Macrobicyclic Receptors

In competitive aqueous solutions, ditopic polyamine macrobicyclic receptors demonstrate unprecedented selectivity for the fumarate dianion (fum²⁻) over other dicarboxylate competitors, including its cis-isomer maleate (male²⁻). This selectivity highlights the distinct three-dimensional recognition profile of the fumarate scaffold, which is a function of its trans-geometry [1].

Supramolecular Chemistry Analytical Chemistry Molecular Recognition Sensor Design

Thermal Stability: Copper(II) and Zinc(II) Fumarates vs. Maleates

Comparative thermal decomposition studies of transition metal complexes reveal that fumarates are generally more thermally robust than their corresponding maleate isomers. For copper(II) and zinc(II) salts, the thermal stability sequence for dehydration and decomposition is Cu(F) > Cu(M) and Zn(F) > Zn(M), respectively, based on peak temperature (Tₘ) values from DTG and DTA analysis [1]. This class-level inference suggests the fumarate core confers enhanced thermal stability.

Thermal Analysis Materials Chemistry Stability Studies Thermogravimetry

Recommended Application Scenarios for 1-O-[2-(Carbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate Derivatives in Analytical and Pharmaceutical R&D


Pharmaceutical Impurity Profiling and Reference Standard Calibration for ANDA Submissions

The mixture of eight distinct carbamoyl derivatives is ideally suited as a comprehensive reference standard kit for developing and validating HPLC/LC-MS methods to identify and quantify process-related impurities in fumarate-based APIs. The unique retention time and mass spectral signature of each derivative, dictated by its specific carbamoyl substituent, enables precise impurity tracking required for Abbreviated New Drug Application (ANDA) regulatory filings [1].

Method Development and Validation for Photochemical Stability Studies (ICH Q1B)

Given the quantifiable 10-fold difference in excited-state lifetime between the fumarate core (5.9 ps) and maleate (<0.5 ps) [1], these derivatives serve as critical probes for photostability testing. They can be used as analytical markers to differentiate photodegradation pathways of fumarate drugs from potential maleate impurities, ensuring compliance with ICH Q1B guidelines for photostability testing of new drug substances and products.

Thermal Stability and Forced Degradation Studies for Drug Product Formulation

The class-level evidence for enhanced thermal stability of fumarates over maleates [1] supports the use of these compounds as stable reference materials in forced degradation studies. Their inclusion in thermal stress testing protocols helps establish robust shelf-life specifications and identify potential degradation products that could arise during manufacturing or storage.

Design of Supramolecular Recognition Elements for Selective Fumarate Detection

The proven selectivity of macrobicyclic receptors for the fumarate dianion over maleate and other dicarboxylates [1] provides a rational basis for developing novel sensors or separation media. The target compounds, with their varied carbamoyl modifications, can be used to fine-tune and evaluate the selectivity of new synthetic receptors or chromatographic stationary phases aimed at fumarate-specific detection in complex matrices.

Technical Documentation Hub

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